molecular formula C5H6O3 B1349326 4-Vinyl-1,3-dioxolan-2-one CAS No. 4427-96-7

4-Vinyl-1,3-dioxolan-2-one

Cat. No. B1349326
Key on ui cas rn: 4427-96-7
M. Wt: 114.1 g/mol
InChI Key: BJWMSGRKJIOCNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07976983B2

Procedure details

A mixed solvent of ethylene carbonate and methyl ethyl carbonate was prepared at a capacity ratio of 10:30. To the mixed solvent, 2% by weight of vinylene carbonate, 2% by weight of vinylethylene carbonate, 5% by weight of fluorobenzene, and 5% by weight of phosphazene were added, obtaining a mixed solution. LiPF6 was dissolved in this mixed solution at a concentration of 1.5 mol/L, obtaining a non-aqueous electrolyte.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
phosphazene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
LiPF6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])[O:5][CH:4]=[CH:3][O:2]1.[C:7]1(=[O:14])[O:11][CH2:10][CH:9]([CH:12]=C)[O:8]1.FC1C=CC=CC=1>>[C:1]1(=[O:6])[O:5][CH2:4][CH2:3][O:2]1.[C:7](=[O:14])([O:8][CH2:9][CH3:12])[O:11][CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(OC=CO1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(OC(CO1)C=C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=CC=C1
Name
phosphazene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
LiPF6
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtaining a mixed solution
CUSTOM
Type
CUSTOM
Details
obtaining a non-aqueous electrolyte

Outcomes

Product
Name
Type
product
Smiles
C1(OCCO1)=O
Name
Type
product
Smiles
C(OC)(OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.